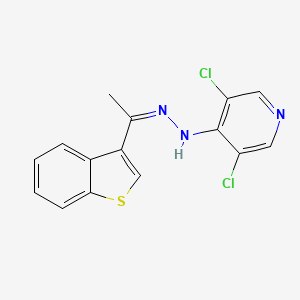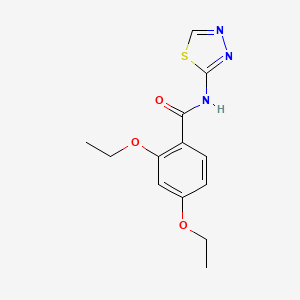![molecular formula C17H26N2O2 B5350111 N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5350111.png)
N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, also known as Sunitinib, is a small molecule inhibitor that has been widely used in scientific research. It was first developed as an anti-cancer drug and has shown promising results in the treatment of various types of cancer. However, in
作用機序
N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea binds to the ATP-binding site of RTKs and inhibits their activity. This leads to the inhibition of downstream signaling pathways that are critical for cell growth and survival. This compound also inhibits angiogenesis, the process of new blood vessel formation, by targeting VEGFR. This makes it a promising drug for the treatment of cancer, as tumors require a blood supply to grow and spread.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-angiogenic effects, it induces apoptosis, or programmed cell death, in cancer cells. This compound also inhibits the activity of immune cells, such as T cells and natural killer cells, which can contribute to its anti-tumor effects.
実験室実験の利点と制限
N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target receptors, making it a potent inhibitor. However, this compound also has limitations. It can be toxic to cells at high concentrations, which can affect the interpretation of results. It also has off-target effects, which can complicate the interpretation of experiments.
将来の方向性
There are several future directions for the scientific research application of N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea. One direction is the development of new this compound analogs that have improved potency and selectivity. Another direction is the investigation of this compound's effects on the tumor microenvironment, including its effects on immune cells and stromal cells. Finally, the combination of this compound with other anti-cancer drugs is an area of active research, as it may lead to improved efficacy and reduced toxicity.
Conclusion:
This compound is a small molecule inhibitor that has been extensively used in scientific research for its ability to inhibit RTKs. It has several biochemical and physiological effects, including anti-angiogenic and pro-apoptotic effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its scientific research application.
合成法
N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea can be synthesized through a multistep process that involves the reaction of 4-sec-butylphenylamine with ethyl isocyanate, followed by the reaction with tetrahydro-2-furanol. The final product is obtained after purification and isolation.
科学的研究の応用
N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been extensively used in scientific research for its ability to inhibit receptor tyrosine kinases (RTKs). RTKs are cell surface receptors that play a critical role in various cellular processes such as cell growth, differentiation, and survival. This compound inhibits the activity of several RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT).
特性
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-4-12(2)14-7-9-15(10-8-14)19-17(20)18-13(3)16-6-5-11-21-16/h7-10,12-13,16H,4-6,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNRZEGSQOPSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC(C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5350041.png)

![1-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5350057.png)

![8-chloro-2-[4-(trifluoromethyl)phenyl]-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B5350071.png)
![(2,5-difluorophenyl)[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350079.png)
![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5350084.png)
![3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350088.png)
![4-(4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5350089.png)
![7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5350092.png)

![1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5350119.png)
![N-(5-methyl-2-pyridinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5350120.png)
![6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile](/img/structure/B5350129.png)